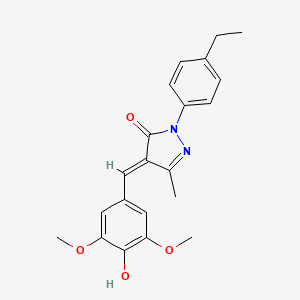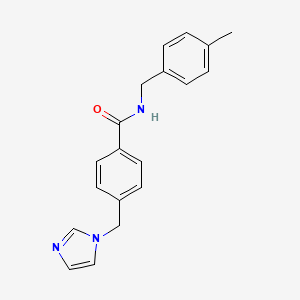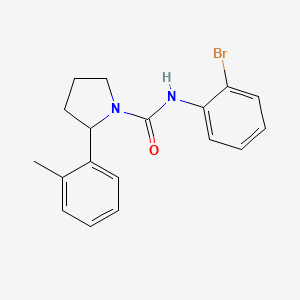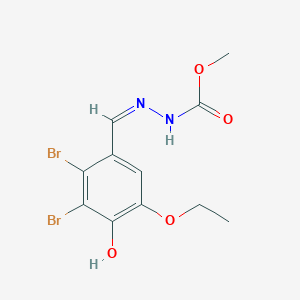![molecular formula C14H19FN2OS B6139953 N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)
N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first developed by a team of researchers at Pfizer in the early 2000s. FUB-144 is a potent agonist of the CB1 receptor and has been found to be a highly effective substitute for marijuana in laboratory experiments.
作用機序
FUB-144 is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When FUB-144 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to produce a range of biochemical and physiological effects in laboratory experiments. These effects include increased heart rate, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. FUB-144 has also been found to produce a range of behavioral effects, such as altered locomotor activity and decreased anxiety.
実験室実験の利点と制限
One of the main advantages of using FUB-144 in laboratory experiments is that it produces similar effects to marijuana without the need for plant material. This makes it easier to control the dosage and purity of the compound. However, FUB-144 is a relatively new compound, and its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Additionally, FUB-144 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on FUB-144. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of interest is the study of the long-term effects of FUB-144 on the CB1 receptor and other physiological processes. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including FUB-144, for the treatment of various medical conditions.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It is a potent agonist of the CB1 receptor and has been found to produce similar effects to marijuana without the need for plant material. While FUB-144 has several advantages for laboratory experiments, its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Further research is needed to fully understand the potential therapeutic applications of synthetic cannabinoids, including FUB-144.
合成法
FUB-144 can be synthesized from 4-fluoroaniline and 1-(methylthio)acetyl-3-piperidinone using a modified Ugi reaction. The reaction involves the condensation of the two starting materials with formaldehyde and isocyanide in the presence of a catalyst. The resulting product is then purified using chromatography and recrystallization.
科学的研究の応用
FUB-144 has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to be a highly effective substitute for marijuana in these experiments, as it produces similar effects on the receptor without the need for plant material. FUB-144 has also been used to study the effects of synthetic cannabinoids on various physiological and biochemical processes.
特性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-19-10-14(18)17-8-2-3-13(9-17)16-12-6-4-11(15)5-7-12/h4-7,13,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPTYIJOOWZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)



![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)
![N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6139958.png)
![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)